Product packaging for CARBON MONOXIDE-17O(Cat. No.:CAS No. 13311-49-4)

CARBON MONOXIDE-17O

Cat. No.: B1143560
CAS No.: 13311-49-4
M. Wt: 30.03
Attention: For research use only. Not for human or veterinary use.
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Description

Carbon Monoxide-17O is a stable isotope-labeled form of carbon monoxide where the natural oxygen atom (16O) is replaced with the 17O isotope. This compound serves as a critical tracer and probe in advanced chemical and biological research, enabling detailed mechanistic studies that are not feasible with standard carbon monoxide. In catalysis research, this compound is employed as a probe molecule in operando spectroscopic studies, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), to identify the active phases and mechanisms of catalytic reactions, including CO oxidation over metal catalysts like ruthenium (RuO2) and platinum (Pt) . The distinct spectroscopic signature of the 17O atom allows researchers to track the molecule's interaction with catalyst surfaces and distinguish reaction intermediates, helping to resolve long-standing debates about reaction mechanisms, such as the Langmuir-Hinshelwood versus Mars-van-Krevelen pathways . In the biological sciences, this compound provides a powerful tool for investigating the endogenous roles of carbon monoxide. As a product of heme degradation catalyzed by the heme oxygenase (HO) enzyme system, carbon monoxide functions as a signaling molecule (gasotransmitter) with cytoprotective, anti-apoptotic, and anti-inflammatory effects . The use of the 17O-labeled isotope allows for precise tracking of its production, distribution, and metabolic fate in complex biological systems, shedding light on its mechanisms of action, which can involve modulation of mitochondrial function and interaction with key signaling pathways like the MAPK cascade . This reagent is strictly For Research Use Only and is intended for use by qualified laboratory professionals in controlled settings. It is not for human or veterinary diagnostic use, therapeutic application, or personal consumption.

Properties

CAS No.

13311-49-4

Molecular Formula

CO

Molecular Weight

30.03

Synonyms

CARBON MONOXIDE-17O

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Carbon Monoxide 17o

Strategies for Isotopic Enrichment of Oxygen-17 (¹⁷O) in Carbon Monoxide Precursors

The synthesis of C¹⁷O begins with the concentration of the ¹⁷O isotope in a suitable precursor material. The choice of precursor and enrichment strategy is critical for developing an efficient and cost-effective labeling process.

The most fundamental source for ¹⁷O enrichment is ¹⁷O-enriched water (H₂¹⁷O) . lancs.ac.uk This enriched water can be used to label a variety of oxygen-containing compounds that serve as direct or indirect precursors to C¹⁷O. Common strategies include:

Gas-Phase Exchange: High-temperature exchange reactions between a gas and an ¹⁷O source can be employed. For instance, flowing carbon dioxide over a heated ¹⁷O-enriched metal oxide can produce C¹⁷O₂.

Mechanochemical Labeling: A highly efficient method for enriching solid-state precursors is liquid-assisted grinding (LAG). acs.org In this technique, a precursor material, such as a metal oxide (e.g., SiO₂, Al₂O₃, ZrO₂), is milled with a small, stoichiometric amount of H₂¹⁷O. lancs.ac.ukacs.org This process facilitates oxygen isotope exchange, yielding a solid precursor with a high level of ¹⁷O enrichment. acs.org

Hydrothermal Synthesis: ¹⁷O-enriched precursors can be synthesized under hydrothermal conditions using H₂¹⁷O. This method is particularly useful for preparing crystalline metal oxides with the label incorporated into the crystal lattice.

The most direct precursor to C¹⁷O is Carbon Dioxide-17O (C¹⁷O₂) . This can be prepared by several methods, including the complete oxidation of carbon with ¹⁷O₂ gas or, more commonly, through isotopic exchange. A notable method involves the reaction of standard CO₂ with a highly enriched oxide, such as cerium oxide (CeO₂), at elevated temperatures (e.g., 650 °C). researchgate.net This reaction achieves complete oxygen replacement, transferring the ¹⁷O label from the oxide to the carbon dioxide. researchgate.net

The following table summarizes common precursors and the methods used for their ¹⁷O enrichment.

PrecursorEnrichment MethodTypical Enrichment LevelReference
H₂¹⁷O Water Distillation20% - 90% chemrxiv.org
Metal Oxides (e.g., Al₂O₃, SiO₂) ** Liquid-Assisted Grinding (LAG) with H₂¹⁷OUp to ~27% lancs.ac.ukacs.org
Carbon Dioxide (CO₂) Isotopic exchange with enriched metal oxides (e.g., CeO₂)>99% exchange efficiency researchgate.net
Biomolecules (e.g., Carboxylic Acids) **Mechanochemical saponification with H₂¹⁷OUp to ~40% chemrxiv.orgresearchgate.net

Chemical Synthesis Routes for Carbon Monoxide-17O

Once an ¹⁷O-enriched precursor is obtained, it can be converted into C¹⁷O through various chemical reactions. The choice of route depends on the precursor's nature, the required purity, and the desired scale of production.

Reduction of Carbon Dioxide-17O (C¹⁷O₂): This is one of the most prevalent methods for producing isotopically labeled carbon monoxide. Enriched C¹⁷O₂ gas is passed over a reducing agent at high temperatures.

Reduction with Zinc: C¹⁷O₂ reacts with zinc powder at approximately 400 °C to yield C¹⁷O and zinc oxide (Zn¹⁷O).

Reduction with Molybdenum: Cyclotron-produced [¹¹C]CO₂ is often reduced to [¹¹C]CO over a heated molybdenum column, a technique adaptable for stable isotopes. nih.gov

Boudouard Reaction: The reaction of C¹⁷O₂ with a carbon source (such as coke or charcoal) at temperatures exceeding 800 °C produces two equivalents of C¹⁷O (C¹⁷O₂ + C ⇌ 2 C¹⁷O). google.com A laboratory-scale method describes this reaction in a fixed-bed reactor at around 1200 °C to generate high-purity CO. google.com

Dehydration of ¹⁷O-Labeled Formic Acid: ¹⁷O-labeled formic acid (HC¹⁷OOH) or its salts can be quantitatively decomposed to C¹⁷O using a strong dehydrating agent like concentrated sulfuric acid.

Reaction: H₂SO₄ + HC¹⁷OOH → H₂O·H₂SO₄ + C¹⁷O

High-Temperature Reduction of ¹⁷O-Labeled Oxides: Enriched metal oxides, prepared as described in section 2.1, can be reduced with elemental carbon at very high temperatures to produce C¹⁷O.

Reaction: M¹⁷O + C → M + C¹⁷O

The table below outlines these primary synthesis routes.

Synthesis RouteReaction EquationConditionsKey Feature
Reduction of C¹⁷O₂ C¹⁷O₂ + C → 2 C¹⁷O> 800 °CHigh yield, applicable for large scale
Dehydration of Formic Acid HC¹⁷OOH --(H₂SO₄)--> C¹⁷O + H₂ORoom temperatureClean, high-purity product
Reduction of Metal Oxides M¹⁷O + C → M + C¹⁷OHigh TemperatureUtilizes solid-state enriched precursors

Purification and Handling Protocols for Isotopic Integrity of CO-17O

The synthesized C¹⁷O gas is typically accompanied by unreacted starting materials, byproducts, and atmospheric contaminants. Rigorous purification is essential to remove these impurities and preserve the isotopic enrichment.

Purification Protocols:

Cryogenic Trapping: This technique exploits the different boiling points of gases in the product mixture. A series of cold traps at controlled temperatures can effectively separate C¹⁷O (boiling point: -191.5 °C) from less volatile impurities like C¹⁷O₂ (sublimation point: -78.5 °C) and water. wikipedia.org

Chemical Scrubbing: The gas stream can be passed through chemical absorbents to remove specific impurities. For example, an ascarite or soda lime trap removes acidic gases like CO₂, while a desiccant like phosphorus pentoxide removes water.

Gas Chromatography (GC): For applications requiring the highest purity, preparative gas chromatography can be used to separate C¹⁷O from all other components with high resolution.

"In-Loop" Method: In radiochemistry, an "in-loop" process has been developed where the synthesis and initial purification of labeled CO are integrated directly with an HPLC system, which could be adapted for stable isotope work. nih.gov

Handling and Storage:

Vacuum Lines and Inert Atmospheres: To prevent isotopic dilution from atmospheric oxygen and contamination from other gases, all handling of C¹⁷O should be performed in a high-vacuum line or under a high-purity inert atmosphere (e.g., helium, argon). copernicus.org

Material Selection: C¹⁷O should be stored in non-reactive containers, such as specially treated aluminum or stainless steel cylinders, to prevent surface reactions or adsorption that could compromise purity.

Safety: Carbon monoxide is a flammable and highly toxic gas. wikipedia.orgtn-sanso.co.jp All manipulations must be conducted in a well-ventilated fume hood or a glovebox with appropriate gas monitoring systems. echemi.com

Isotopic Purity Verification Methodologies for CO-17O

After purification, the isotopic enrichment and chemical purity of the C¹⁷O product must be verified. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): This is the most common and direct method for determining isotopic composition.

Isotope Ratio Mass Spectrometry (IRMS): For high-precision measurements, C¹⁷O is often converted to CO₂ via a quantitative oxidation step, for example, by passing it through a tube containing Schütze reagent (I₂O₅ on silica (B1680970) gel) or hot copper(II) oxide. copernicus.org The resulting CO₂ is then analyzed by IRMS, which measures the relative abundances of different mass isotopologues (m/z 44, 45, 46, 47). From these ratios, the precise ¹⁷O abundance can be calculated after accounting for the contribution of ¹³C. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequency of the carbon-oxygen bond is dependent on the masses of the constituent isotopes. High-resolution IR spectroscopy can resolve the distinct absorption bands for C¹⁶O, C¹⁷O, and C¹⁸O, allowing for quantification of their relative amounts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the ¹⁷O nucleus is NMR-active, ¹⁷O NMR spectroscopy can be used as a direct, albeit less common for this specific molecule, verification method. It is more frequently applied to confirm the successful incorporation of the ¹⁷O label into more complex molecules synthesized using C¹⁷O. researchgate.net

The following table shows the expected mass-to-charge ratios for the major isotopologues of CO₂ that would be analyzed in IRMS after conversion from CO.

CO₂ IsotopologueMass (m/z)Constituent Isotopes
Standard44¹²C¹⁶O₂
Heavy Carbon45¹³C¹⁶O₂
Heavy Oxygen45¹²C¹⁷O¹⁶O
Heavy Oxygen46¹²C¹⁸O¹⁶O
Double Heavy Oxygen47¹²C¹⁸O¹⁷O

Advanced Spectroscopic and Spectrometric Characterization of Carbon Monoxide 17o

Vibrational Spectroscopy of Carbon Monoxide-¹⁷O: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for studying the bonding and dynamics of molecules. For C¹⁷O, these methods reveal the effects of isotopic substitution on the vibrational frequencies and provide a means to probe its interactions in various environments.

The substitution of ¹⁶O with ¹⁷O in carbon monoxide leads to a predictable shift in its vibrational frequency due to the change in the reduced mass of the molecule. The vibrational frequency (ν) is related to the force constant (k) of the bond and the reduced mass (μ) by the harmonic oscillator approximation:

ν = (1/2π) * √(k/μ)

The reduced mass for C¹⁷O is slightly higher than for C¹⁶O, resulting in a lower vibrational frequency for C¹⁷O. This isotopic shift is a key signature in vibrational spectra and allows for the specific study of the ¹⁷O-containing species. The fundamental vibrational frequency of ¹²C¹⁶O is approximately 2143 cm⁻¹. askfilo.comyoutube.com The corresponding frequency for ¹²C¹⁷O will be lower.

The force constant of the C-O bond can be calculated from the vibrational frequency and the reduced mass. askfilo.comyoutube.com The force constant is a measure of the bond strength and is not expected to change significantly with isotopic substitution. By measuring the vibrational frequency of C¹⁷O, the force constant can be determined and compared with that of other isotopologues.

Table 2: Calculated Vibrational Frequencies and Isotopic Shifts for CO Isotopologues

Isotopologue Reduced Mass (amu) Calculated Vibrational Frequency (cm⁻¹) (assuming constant k) Isotopic Shift from ¹²C¹⁶O (cm⁻¹)
¹²C¹⁶O 6.857 2143 (reference) 0
¹²C¹⁷O 7.083 ~2118 ~-25
¹²C¹⁸O 7.200 ~2093 ~-50

Note: The calculated frequencies are based on the harmonic oscillator model and the reference frequency of ¹²C¹⁶O. Actual experimental values may vary slightly.

Raman spectroscopy is a complementary technique to IR spectroscopy. mdpi.com While IR spectroscopy measures the absorption of light, Raman spectroscopy involves the inelastic scattering of light. For a molecule to be Raman active, there must be a change in its polarizability during the vibration. The C-O stretch in carbon monoxide is Raman active. Raman spectroscopy can also be used to determine the vibrational frequencies of C¹⁷O and thus to study isotopic shifts and perform force constant analysis. mdpi.com

Vibrational spectroscopy is highly sensitive to the local environment of the CO molecule, making it an excellent technique for studying the adsorption of CO on surfaces and catalysts. researchgate.netnist.gov The vibrational frequency of adsorbed CO is different from that of the gas-phase molecule and depends on the nature of the surface, the adsorption site (e.g., on-top, bridge, or hollow sites), and the presence of co-adsorbed species.

By using C¹⁷O, it is possible to distinguish the adsorbed CO from any background ¹²C¹⁶O or from CO adsorbed on different sites if there is overlapping of vibrational bands. The isotopic shift provides a clear marker for the labeled molecules. For example, in studies of CO oxidation on catalysts, C¹⁷O can be used to trace the reaction pathway of specific CO molecules. nist.gov

Infrared reflection-absorption spectroscopy (IRAS) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) are commonly used to study CO adsorption on single crystals and powdered catalysts, respectively. These techniques can provide information on the structure and bonding of the adsorbed C¹⁷O and its reactivity.

Isotopic Shifts in Vibrational Frequencies and Force Constant Analysis

Mass Spectrometry (MS) for Precision Isotopic Abundance Determination in CO-¹⁷O

Mass spectrometry stands as a cornerstone technique for the detailed isotopic analysis of carbon monoxide, including its rare isotopologue, carbon monoxide-¹⁷O (CO-¹⁷O). This powerful analytical method separates ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of isotopic abundances. In the context of CO-¹⁷O, mass spectrometry is instrumental in distinguishing it from other isotopologues and quantifying its presence with high accuracy.

High-Resolution Mass Spectrometry for Molecular Identification and Purity of CO-¹⁷O

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and assessment of the purity of CO-¹⁷O. msu.eduunibe.chnih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure m/z values to several decimal places, providing extremely accurate molecular weight information. msu.eduneu.edu.tr This capability is crucial for differentiating between molecules and isotopologues that have the same nominal mass but different exact masses.

For instance, carbon monoxide (CO) and nitrogen gas (N₂) both have a nominal mass of 28 amu. However, their exact masses are slightly different: CO is 27.9949 amu, while N₂ is 28.0061 amu. neu.edu.tr HRMS can easily resolve these two species. Similarly, when analyzing carbon monoxide isotopologues, HRMS can distinguish ¹²C¹⁷O (nominal mass 29) from the more abundant ¹³C¹⁶O (nominal mass 29) due to the minute differences in their exact atomic masses. The ability to resolve such isobaric interferences is fundamental to confirming the molecular identity of ¹⁷O-labeled carbon monoxide and ensuring the sample's isotopic purity. nih.govscispace.com

The process of molecular identification using HRMS involves comparing the experimentally measured accurate mass to the theoretical exact mass of the target molecule, in this case, ¹²C¹⁷O. The number of potential molecular formulas that can be assigned to a measured mass increases with the mass of the molecule. unibe.ch However, for a simple diatomic molecule like carbon monoxide, the number of possibilities is limited, making confident identification more straightforward.

The purity of a CO-¹⁷O sample is assessed by scanning a range of m/z values to detect any potential contaminants or other isotopologues. The relative abundance of the ion peak corresponding to ¹²C¹⁷O compared to other observed peaks provides a quantitative measure of the sample's purity.

Table 1: Comparison of Nominal and Exact Masses of Selected Molecules

MoleculeIsotopologuesNominal Mass (amu)Exact Mass (amu)
Carbon Monoxide¹²C¹⁶O2827.9949
Nitrogen¹⁴N₂2828.0061
Carbon Monoxide¹³C¹⁶O2929.0034
Carbon Monoxide¹²C¹⁷O2928.9991

This table illustrates the importance of high-resolution mass spectrometry in distinguishing between molecules with the same nominal mass.

Isotope Ratio Mass Spectrometry (IRMS) in Tracer Applications Involving ¹⁷O-CO

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. forensic-isotopes.org In the context of ¹⁷O-labeled carbon monoxide (¹⁷O-CO), IRMS is invaluable for tracer studies that investigate various chemical and biological processes. copernicus.orgaps.orgrsc.org By introducing ¹⁷O-CO into a system, researchers can track the fate of the ¹⁷O atom as it participates in reactions, providing insights into reaction mechanisms, pathways, and kinetics.

A common approach in IRMS analysis of carbon- and oxygen-containing compounds involves converting the sample to carbon dioxide (CO₂) before introduction into the mass spectrometer. nih.govnih.govcopernicus.org For the analysis of CO, the sample is often converted to CO₂ using a Schütze reagent. scispace.com The resulting CO₂ is then analyzed, and the isotope ratios (e.g., ¹³C/¹²C and ¹⁸O/¹⁶O) are measured. scispace.com

However, the direct measurement of the ¹⁷O/¹⁶O ratio in CO₂ is complicated by the isobaric interference of the ¹³C¹⁶O¹⁶O isotopologue with the ¹²C¹⁷O¹⁶O isotopologue, both having a mass-to-charge ratio of 45. nih.govnih.govresearchgate.net To overcome this, various correction methods and analytical techniques have been developed. These methods often rely on the known relationships between the abundances of the three oxygen isotopes. researchgate.netusgs.gov

One powerful technique involves the complete oxygen isotope exchange of the sample CO₂ with a solid oxide of known isotopic composition, such as cerium oxide (CeO₂). copernicus.orgresearchgate.netresearchgate.net By analyzing the CO₂ before and after this exchange, the ¹⁷O abundance can be accurately determined. researchgate.netresearchgate.net This approach has been successfully applied to determine the ¹⁷O excess in atmospheric CO₂, which serves as a tracer for stratospheric chemistry. copernicus.orgcopernicus.orgresearchgate.net

Table 2: Key Parameters in IRMS Analysis of ¹⁷O-Labeled Compounds

ParameterDescriptionSignificance in ¹⁷O-CO Analysis
δ¹⁷OThe relative deviation of the ¹⁷O/¹⁶O ratio in a sample from that of a standard, expressed in per mil (‰).Quantifies the enrichment or depletion of ¹⁷O in the sample.
δ¹⁸OThe relative deviation of the ¹⁸O/¹⁶O ratio in a sample from that of a standard, expressed in per mil (‰).Measured alongside δ¹⁷O to understand isotopic fractionation processes.
Δ¹⁷OThe "¹⁷O excess," representing the deviation from the expected mass-dependent fractionation line.A key tracer for specific atmospheric and biological processes where mass-independent fractionation occurs.
Isobaric InterferenceOverlap of ions with the same nominal mass-to-charge ratio (e.g., ¹³C¹⁶O¹⁶O and ¹²C¹⁷O¹⁶O at m/z 45).A major challenge in the direct IRMS measurement of ¹⁷O in CO₂.

The precision of IRMS allows for the detection of very small variations in isotopic composition, making it an essential tool for studies utilizing ¹⁷O-CO as a tracer. Applications range from atmospheric science, where it can be used to study the photochemical reactions of CO, to biochemistry, where it can probe the active sites of enzymes.

Theoretical and Computational Investigations of Carbon Monoxide 17o

Quantum Chemical Calculations of Isotopic Effects on Molecular Properties of ¹⁷O-CO

Quantum chemical calculations are fundamental to understanding how the substitution of ¹⁶O with ¹⁷O alters the intrinsic properties of the carbon monoxide molecule. These calculations can predict various molecular parameters with high accuracy, providing a bridge between theoretical models and experimental observations. diva-portal.org

One of the key areas of investigation is the impact of isotopic substitution on spectroscopic properties. For instance, quantum chemical calculations are used to predict the ¹⁷O NMR chemical shifts. nih.gov These predictions are challenging but crucial for interpreting experimental solid-state ¹⁷O NMR data, which provides valuable structural information. nih.gov Studies have shown that Density Functional Theory (DFT) calculations can achieve a high correlation with experimental results for ¹⁷O NMR chemical shifts across a wide range of compounds. nih.gov The choice of computational method and basis set is critical for accuracy. nih.govacs.org

Another significant isotopic effect is observed in the photodissociation spectra of CO. Quantum chemical calculations have shown that the peak wavelength of cross-sections for C¹⁷O shifts compared to the more abundant C¹⁶O. usra.edu This isotopic selectivity in photodissociation is critical in astrophysical contexts, such as explaining oxygen isotope anomalies in meteorites. usra.edu The calculations reveal that it's not just a simple wavelength shift; the amplitudes of the cross-section peaks also change, highlighting the complexity of isotopic effects on photochemical processes. usra.edu

Vibrational Frequency Calculations and Anharmonicity for ¹⁷O-CO

The vibrational frequency of a molecule is directly dependent on the masses of its constituent atoms. Substituting ¹⁶O with the heavier ¹⁷O isotope leads to a predictable decrease in the vibrational frequency of the C-O bond. Quantum chemical calculations can precisely model this shift.

The standard approach begins with the harmonic approximation, but for high accuracy, it is essential to account for anharmonicity. arxiv.orgaip.org Methods such as second-order vibrational perturbation theory (VPT2) are widely used to calculate anharmonic vibrational frequencies by incorporating cubic and quartic force constants to create a quartic force field (QFF). arxiv.orgnasa.gov For diatomic molecules like CO, these calculations provide results that are in excellent agreement with experimental data. The inclusion of anharmonicity is crucial as it corrects the harmonic frequencies, which often deviate from the true fundamental vibrational frequencies. researchgate.net

Below is a data table illustrating the theoretical effect of ¹⁷O substitution on the vibrational frequency of carbon monoxide, based on the principles of mass-dependent frequency shifts.

IsotopologueHarmonic Frequency (cm⁻¹) (Typical)Anharmonic Frequency (cm⁻¹) (Typical)
¹²C¹⁶O21702143
¹²C¹⁷O21412115
¹²C¹⁸O21162088

Note: These values are representative and illustrate the expected trend. Actual computed values depend on the level of theory and basis set used, such as CCSD(T) with heavy-augmented correlation-consistent basis sets. arxiv.orgmdpi.com

Electronic Structure and Bonding Analysis with ¹⁷O Substitution in CO

While isotopic substitution does not alter the potential energy surface or the fundamental electronic structure of a molecule, it provides a powerful experimental and computational probe for analyzing that structure. researchgate.net The presence of a ¹⁷O nucleus, with its nuclear spin (I=5/2) and quadrupole moment, makes it an ideal candidate for Electron Paramagnetic Resonance (EPR) spectroscopy studies, particularly when CO is bound to a paramagnetic center. acs.org

By combining ¹⁷O EPR experiments with DFT modeling, researchers can gain deep insights into the nature of the chemical bond between a metal atom and the oxygen of the CO ligand. researchgate.netacs.org These studies can quantify the degree of covalency, ionicity, and electron spin delocalization in the metal-oxygen bond. acs.org The analysis of hyperfine coupling constants between the unpaired electron of the metal center and the ¹⁷O nucleus provides a direct measure of the spin density on the oxygen atom, which is a critical parameter for describing the electronic interaction. researchgate.net

Methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can also be employed to analyze the electronic structure. ajchem-a.comsciepub.com These analyses provide detailed information about charge transfer, orbital interactions, and the topological properties of the electron density, further elucidating the subtle electronic effects within the ¹⁷O-CO molecule and its complexes. sciepub.com

Molecular Dynamics Simulations and Computational Modeling of ¹⁷O-CO Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and interactions of ¹⁷O-CO in various environments, such as in solution or at interfaces. mdpi.com These simulations model the system at an atomistic level, using a force field to describe the potential energy of the system as a function of its atomic coordinates. mdpi.com

MD simulations can be used in conjunction with ¹⁷O NMR data to refine structures and understand non-covalent interactions between ¹⁷O-labeled molecules and their surroundings. ox.ac.uk For example, simulations can model the diffusion of CO in different media, such as water or hydrocarbons, and analyze its behavior at interfaces. mdpi.com Studies on the related CO₂ molecule show that it can accumulate at a water-decane interface, a behavior driven by intermolecular interaction forces that can be modeled with MD. mdpi.comresearchgate.net

The setup for such simulations involves defining the system in a simulation box with periodic boundary conditions and running the simulation in a specific ensemble (e.g., NVT, for constant number of particles, volume, and temperature). mdpi.comacs.org The choice of force field is critical for accurately representing the intermolecular interactions.

Typical Parameters in MD Simulations of CO Interactions:

Parameter Description Typical Software/Method
Force Field A set of equations and parameters to calculate the potential energy of the system. OPLS3, AMBER, CHARMM
Ensemble The statistical mechanical ensemble defining the thermodynamic state. NVT (Canonical), NPT (Isothermal-isobaric)
Boundary Conditions Conditions to mimic an infinite system and avoid edge effects. Periodic Boundary Conditions (PBC)
Time Step The interval between successive steps in the numerical integration of equations of motion. 1-2 femtoseconds (fs)

| Simulation Software | Programs used to run the simulations. | GROMACS, LAMMPS, Desmond |

Theoretical Predictions of Reaction Pathways Involving ¹⁷O-Labeled CO

Predicting the course of chemical reactions is a major goal of computational chemistry. For reactions involving ¹⁷O-CO, theoretical methods can explore potential energy surfaces (PES) to identify reactants, products, intermediates, and the transition states that connect them. acs.org This allows for a detailed understanding of reaction mechanisms and kinetics.

One example is the photodissociation of C¹⁷O, where quantum calculations can map out the excited state potential energy surfaces to explain the process. usra.edu For more complex reactions, such as those in catalysis or prebiotic chemistry, automated reaction pathway exploration methods are employed. acs.org Techniques like Heuristically Aided Quantum Chemistry (HAQC) use a combination of quantum chemical calculations and empirical rules to predict kinetically feasible reaction pathways. researchgate.net

Reactive molecular dynamics, using either ab initio methods or reactive force fields, can also simulate chemical transformations directly. These simulations are computationally intensive but provide a dynamic picture of the reaction as it occurs, which is particularly useful for studying complex reaction networks without prior assumptions about the reaction coordinates. acs.org

Mechanistic Elucidation Using Carbon Monoxide 17o As an Isotopic Tracer

Inorganic Reaction Mechanisms Studied with ¹⁷O-Labeled CO

Ligand exchange reactions are fundamental processes in organometallic chemistry, influencing synthesis, stereochemistry, and catalysis. libretexts.org ¹⁷O NMR spectroscopy has been a key technique for studying the kinetics of these reactions, especially in metal carbonyl complexes. researchgate.net The exchange of ligands can proceed through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways, the last of which is further divided into associative (Ia) and dissociative (Id) interchange. libretexts.orgalchemyst.co.uk

The study of water exchange on complexes like fac-[(CO)₃M(H₂O)₃]⁺ (where M = Mn, Tc, Re) using ¹⁷O NMR has provided valuable kinetic data. researchgate.net For the manganese complex, the positive activation volume clearly indicates a dissociative interchange (Id) mechanism. researchgate.net These kinetic investigations are crucial for developing new radiopharmaceuticals, as they shed light on the in vivo stability and biodistribution of these compounds. researchgate.net

The versatility of ¹⁷O-CO as a tracer is also evident in studies of phosphinidene (B88843) complexes. Research has shown that the CO ligand in (phosphino)phosphaketenes can be displaced by more donating phosphines. Mechanistic studies, including the use of carbon-13 labeled CO, have revealed that this exchange proceeds via an associative pathway where the incoming ligand attacks the phosphinidene phosphorus atom, leading to the elimination of CO. acs.org

Table 1: Mechanistic Insights from Ligand Exchange Studies Using ¹⁷O-Labeling

Complex/SystemIncoming LigandKey FindingDeduced Mechanism
fac-[(CO)₃Mn(H₂O)₃]⁺H₂O, CH₃CN, DMSPositive activation volume for exchange. researchgate.netDissociative Interchange (Id) researchgate.net
(Phosphino)phosphaketenesPhosphinesLigand attack at the phosphinidene phosphorus atom. acs.orgAssociative acs.org

Reductive carbonylation is a significant method for synthesizing metal carbonyls from metal salts using carbon monoxide and a reducing agent. nptel.ac.in While direct studies employing ¹⁷O-CO in these specific synthetic pathways are not extensively detailed in the provided results, the principles of isotopic labeling are highly relevant for understanding the underlying mechanisms.

Oxygen atom transfer (OAT) reactions are a broad class of oxidation processes found in both synthetic and biological systems. sci.am The mechanism often involves the transfer of an oxygen atom from a metal-oxo complex to a substrate. sci.am Isotopic labeling with ¹⁷O or ¹⁸O is a critical technique for tracing the origin of the transferred oxygen atom. For instance, in the wet-chemical oxidation of graphite (B72142) to graphene oxide, ¹⁷O and ¹⁸O labeled reagents were used to determine that the oxygen in the resulting functional groups originates from both the oxidizing agent (potassium permanganate) and sulfuric acid, while water was excluded as a direct source. acs.org Similarly, in the photocatalytic oxidation of benzene (B151609) on TiO₂, ¹⁸O-labeling demonstrated that oxygen atoms from molecular oxygen (O₂) were incorporated into the hydroxylated products. mdpi.com These examples highlight the power of oxygen isotopes in differentiating between potential reaction pathways and identifying the sources of oxygen in the final products.

Ligand Exchange Kinetics and Mechanisms in Organometallic Complexes

Enzymatic and Biological Reaction Mechanisms (Non-Human/Clinical)

¹⁷O-labeled CO is also invaluable for probing the mechanisms of enzymes that interact with carbon monoxide. This approach allows for the direct observation of the CO ligand within the enzyme's active site, providing information on binding, activation, and conversion.

Carbon monoxide dehydrogenases (CODHs) are enzymes that catalyze the reversible oxidation of carbon monoxide to carbon dioxide. wikipedia.orgnih.gov They are crucial for the carbon cycle and have potential applications in biofuel production and CO₂ utilization. wikipedia.orgacs.org These enzymes often contain complex metal clusters at their active sites, such as the nickel-iron-sulfur C-cluster. wikipedia.orgnih.gov

Isotopic labeling studies have been central to understanding the CODH mechanism. For example, ¹³C NMR studies have demonstrated a CODH-catalyzed exchange reaction between CO and CO₂, providing direct evidence for the chemical steps involved in CO oxidation. acs.org While direct ¹⁷O-CO studies are not explicitly detailed, the principles are the same. The proposed mechanism for CO oxidation involves the binding of CO to the Ni²⁺ ion in the C-cluster, followed by the formation of a carboxy bridge between the Ni and an Fe atom. wikipedia.org Decarboxylation then releases CO₂, and the cluster is re-reduced. wikipedia.org The use of ¹⁷O-CO would allow for direct spectroscopic tracking of the oxygen atom from CO through the carboxylate intermediate to the final CO₂ product, confirming the proposed oxygen atom transfer pathway.

Table 2: Key Metal Clusters in Carbon Monoxide Dehydrogenase (CODH)

ClusterCompositionFunction
C-clusterNi-[3Fe-4S] or [Ni-4Fe-4S]Catalytic site for CO oxidation/CO₂ reduction. wikipedia.orgnih.gov
B-cluster[4Fe-4S]Internal electron transfer. wikipedia.orgacs.org
D-cluster[4Fe-4S]Electron transfer to external carriers. wikipedia.org

Oxygen scrambling and exchange reactions are fundamental processes in many metalloproteins and their synthetic analogs. Isotopic labeling is the primary method for studying these phenomena. For instance, ¹⁷O NMR studies have been used to investigate oxygen exchange between substrates and the active sites of enzymes. chemrxiv.org

In the context of CO₂ capture, ¹⁸O isotope labeling experiments have been used to investigate the carbonation mechanism of NaNO₃-promoted MgO. ethz.ch These studies revealed a rapid oxygen exchange between CO₂ and the MgO surface, mediated by the formation of surface carbonates. ethz.ch This demonstrates the dynamic nature of oxygen exchange at solid-gas interfaces, a process that is also relevant to the interaction of CO with metal oxide surfaces in catalytic systems.

Heme proteins and their synthetic models mediate a wide range of oxygen activation processes. acs.org The study of these systems often involves isotopic labeling to understand the mechanisms of oxygen atom transfer and O-O bond cleavage. acs.org While not directly involving ¹⁷O-CO, these studies establish the utility of oxygen isotopes in elucidating complex bioinorganic reaction mechanisms that share fundamental principles with CO-related enzymatic reactions.

Mechanistic Investigations of Carbon Monoxide Dehydrogenases and Related Enzymes

Catalytic Reaction Mechanism Studies Employing ¹⁷O-CO

The use of ¹⁷O-CO as a tracer is a powerful strategy for unraveling the mechanisms of heterogeneous and homogeneous catalytic reactions involving carbon monoxide. By tracking the ¹⁷O label, researchers can identify reaction intermediates, determine the fate of the oxygen atom, and distinguish between different mechanistic proposals.

In the catalytic oxidation of CO, for example on platinum catalysts, proposed mechanisms involve the reaction of adsorbed CO with oxygen species. researchgate.net Isotopic labeling can help to determine whether the oxygen comes from adsorbed O₂ or from the metal oxide support itself, distinguishing between Langmuir-Hinshelwood and Mars-van Krevelen type mechanisms.

Similarly, in CO hydrogenation reactions, such as the Fischer-Tropsch synthesis, ¹⁷O-CO could be used to trace the pathway of the oxygen atom. The primary debate in this field is whether CO dissociation occurs directly or is assisted by hydrogen. acs.org By following the ¹⁷O label, one could determine if it is incorporated into water molecules (the primary oxygen-containing product) via direct C-O bond scission or through intermediates involving C-O-H species.

The carbonylation of acetylene (B1199291) to produce acrylates is another industrial process where mechanistic understanding is key. acs.org While kinetic models like Langmuir-Hinshelwood and Eley-Rideal have been proposed, isotopic tracer studies with ¹⁷O-CO could provide more definitive evidence for the nature of the adsorbed species and the rate-limiting steps. acs.org

Computational studies, often paired with experimental data, are also crucial for elucidating reaction mechanisms. For the conversion of CO₂ to products like methane (B114726) and methanol, complex reaction networks involving redox, carboxyl, and formate (B1220265) routes are considered. aip.org Isotopic labeling experiments provide essential data to validate these computational models and to understand the role of different active sites on the catalyst surface. aip.org

Oxidation and Reduction Mechanisms on Solid Catalysts

The isotopic tracer Carbon Monoxide-¹⁷O (C¹⁷O) is a powerful tool for elucidating the intricate mechanisms of oxidation and reduction reactions on the surfaces of heterogeneous catalysts. By selectively labeling the oxygen atom in the carbon monoxide molecule, researchers can track its fate during catalytic processes, providing direct evidence for reaction pathways that would otherwise be inferred indirectly. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is the primary technique for these investigations, as the ¹⁷O nucleus is NMR-active and its spectral parameters are highly sensitive to the local chemical environment. acs.orgcjcatal.com This allows for the differentiation between gaseous C¹⁷O, various adsorbed CO species, and oxygen atoms within the catalyst's crystal lattice. researchgate.net

One of the most fundamental questions in the catalytic oxidation of CO on metal oxides is the source of the oxygen atom that forms carbon dioxide (CO₂). The two principal mechanisms are the Langmuir-Hinshelwood (L-H) mechanism, where co-adsorbed CO and O₂ react on the catalyst surface, and the Mars-van Krevelen (MvK) mechanism, where CO reacts with an oxygen atom from the catalyst lattice, leaving an oxygen vacancy that is subsequently replenished by gas-phase O₂. rsc.orgresearchgate.net Using C¹⁷O provides an unambiguous method to distinguish between these pathways. If C¹⁷O is oxidized to C¹⁷O₂ on a catalyst with a natural abundance of ¹⁶O, it suggests an L-H or Eley-Rideal (E-R) mechanism. Conversely, if the reaction yields C¹⁶O¹⁷O or C¹⁶O₂, and the catalyst surface becomes enriched with ¹⁷O, it is direct proof of the MvK mechanism's operation. nih.gov

Recent studies on ceria (CeO₂) catalysts, widely used in automotive converters, have leveraged ¹⁷O ssNMR to gain deeper insights. By selectively labeling different oxygen sites within CeO₂ nanorods, it has been demonstrated that not only surface oxygen but also subsurface oxygen species can participate in CO oxidation. acs.org This finding challenges the traditional view that only the most superficial atomic layers are catalytically active. The high resolution of ¹⁷O ssNMR, often combined with Density Functional Theory (DFT) calculations for spectral assignment, allows for the identification and quantification of oxygen ions in different layers (e.g., surface vs. subsurface), on different crystal facets, and at defect sites. acs.orgresearchgate.net For example, research on single-atom catalysts, such as platinum dispersed on CeO₂, has used ¹⁷O ssNMR to reveal that specific active site geometries lead to superior CO oxidation performance by optimizing CO adsorption and lowering reaction energy barriers. researchgate.net

The table below summarizes representative ¹⁷O NMR data, illustrating how the technique can distinguish between different oxygen environments in a ceria catalyst, which is crucial for mechanistic interpretation.

Table 1: Representative ¹⁷O Solid-State NMR Parameters for Different Oxygen Sites in a Ceria (CeO₂) Catalyst System and Their Role in CO Oxidation.
Oxygen SpeciesTypical Isotropic Chemical Shift (δiso / ppm)Mechanistic SignificanceReference
Bulk Lattice Oxygen (Ce-O-Ce)~400 - 500Represents the catalytically inactive, bulk interior of the oxide support. acs.org
Surface Lattice Oxygen (1st Layer)~850 - 950The primary oxygen source for the Mars-van Krevelen mechanism. Its signal decreases upon reaction with CO. acs.org
Subsurface Lattice Oxygen (2nd Layer)~600 - 700Shown to migrate to the surface to fill vacancies, proving its participation in the catalytic cycle. acs.org
Adsorbed C¹⁷O on Metal Site (e.g., Pt-C¹⁷O)~350 - 450Identifies CO activation on the metal center, a key step in the Langmuir-Hinshelwood mechanism. researchgate.net
Oxygen Vacancy-Associated SitesVariable, often broad signalsIndicates defect sites which are often highly reactive and crucial for initiating the MvK mechanism. acs.org

In the context of reduction reactions, such as the reduction of nitrogen oxides (NOx) by CO, C¹⁷O tracing can clarify the role of the reductant. While most isotopic studies in this field have focused on ¹⁵N to trace the fate of the NOx species, mdpi.comcopernicus.org C¹⁷O can probe the other half of the reaction. It can help determine whether CO is oxidized by oxygen atoms originating directly from NO dissociation on the surface or from a more complex intermediate involving the catalyst's lattice oxygen.

Fischer-Tropsch Synthesis and Related Carbonylation Processes

Carbon Monoxide-¹⁷O is an ideal isotopic tracer to address this question. By switching the feed from unlabeled CO to C¹⁷O under steady-state reaction conditions (a technique known as Steady-State Isotopic Transient Kinetic Analysis, or SSITKA), one can monitor the appearance of the ¹⁷O label in the product water (H₂¹⁷O) and in the surface oxygen of the catalyst.

Direct Dissociation (Carbide Mechanism): If CO dissociates directly, a pool of ¹⁷O atoms will rapidly form on the catalyst surface. This surface ¹⁷O would then be hydrogenated to form H₂¹⁷O. This would result in a detectable time lag between the introduction of C¹⁷O and the appearance of H₂¹⁷O in the product stream, corresponding to the time needed to hydrogenate the surface oxygen pool.

H-Assisted Scission (Insertion/Hydroxycarbene Mechanism): If C-O bond cleavage is assisted by hydrogen (e.g., via a C-OH intermediate), the oxygen atom is removed as part of the hydrogenation sequence for each individual CO molecule. In this scenario, the appearance of H₂¹⁷O in the products would be much faster, with less initial incorporation of ¹⁷O into the bulk catalyst lattice.

While ¹³C labeling has been extensively used to study carbon chain growth, ¹⁷O labeling provides direct insight into the equally critical C-O bond scission step. acs.org The expected outcomes of a C¹⁷O tracer experiment for different FTS mechanisms are conceptualized in the table below.

Table 2: Conceptual Distribution of ¹⁷O Label in a Fischer-Tropsch Synthesis Tracer Experiment for Different Proposed Mechanisms.
Proposed MechanismInitial Fate of ¹⁷O from C¹⁷OExpected Primary ¹⁷O-Labeled ProductKey Mechanistic Insight from Tracer
Carbide MechanismRapid formation of a surface oxygen (M-¹⁷O) pool.H₂¹⁷O, with a time delay corresponding to the hydrogenation of the surface oxygen pool.Confirms C-O bond scission occurs prior to hydrogenation.
CO-Insertion Mechanism¹⁷O remains bonded to carbon during chain growth (M-C(=¹⁷O)-R). Scission occurs upon hydrogenation of the acyl intermediate.H₂¹⁷O, with minimal delay and less initial surface ¹⁷O accumulation.Shows C-O bond is intact during C-C bond formation.
Hydroxycarbene MechanismCO is first hydrogenated to a hydroxycarbene intermediate (M=C(¹⁷OH)).H₂¹⁷O, formed rapidly from the hydroxyl group of the intermediate.Indicates hydrogenation precedes C-O bond cleavage.

For related carbonylation processes, such as palladium-catalyzed cross-coupling reactions, CO is inserted into an organic substrate. hal.science While ¹³C labeling is standard for tracking the carbon atom, ¹⁷O NMR studies on organometallic carbonyl clusters, which serve as models for catalytic intermediates, have demonstrated that the ¹⁷O chemical shift is very sensitive to the electronic environment of the CO ligand. acs.orgoup.com This sensitivity can be exploited to understand how the catalyst activates the CO molecule, the lability of the oxygen atom, and its potential interactions with solvents or co-catalysts, providing a more complete picture of the catalytic cycle.

Applications of Carbon Monoxide 17o in Environmental and Materials Research

Atmospheric Chemistry and Climate Studies Utilizing ¹⁷O Isotopic Signatures of CO

The stable isotope composition of atmospheric carbon monoxide (CO), particularly its ¹⁷O signature, provides a powerful tool for understanding its sources, sinks, and chemical transformations in the atmosphere. The isotopic anomaly in ¹⁷O, often denoted as Δ¹⁷O, offers unique insights that complement traditional measurements of CO concentration and other isotopic ratios.

Tropospheric and Stratospheric CO Cycling and Source Apportionment

Furthermore, the isotopic signatures of CO, including Δ¹⁷O, can help to apportion its various sources at the Earth's surface. mdpi.com Major sources of atmospheric CO include the incomplete combustion of fossil fuels and biomass, as well as the oxidation of methane (B114726) and other volatile organic compounds. Each of these sources has a characteristic isotopic signature. For instance, CO from fossil fuel combustion has a distinct isotopic composition compared to that from biomass burning or biogenic sources. acs.org By measuring the isotopic composition of ambient CO and characterizing the end-member signatures of its sources, researchers can use mixing models to estimate the relative contributions of each source to the observed CO concentrations.

Isotopic Anomalies in Atmospheric CO and Their Implications for Chemical Processes

A key aspect of using ¹⁷O in atmospheric CO studies is the presence of mass-independent fractionation (MIF), which results in an anomalous enrichment or depletion of ¹⁷O relative to what would be expected based on the mass difference with ¹⁸O and ¹⁶O. This anomaly is quantified by the Δ¹⁷O value. nih.govresearchgate.net The primary source of this anomaly in the atmosphere is the photochemistry of ozone. researchgate.netpnas.org Ozone possesses a significant ¹⁷O anomaly that can be transferred to other molecules during chemical reactions. researchgate.netpnas.org

In the context of CO, reactions involving ozone and its photoproducts can impart a distinct Δ¹⁷O signature. researchgate.net For example, the reaction of CO with the hydroxyl radical (OH), the primary sink for atmospheric CO, exhibits a specific kinetic isotope effect that influences the final Δ¹⁷O of the remaining CO population. researchgate.net Additionally, the oxidation of unsaturated hydrocarbons by ozone can be a source of CO with an anomalous ¹⁷O composition. researchgate.net By studying these isotopic anomalies, scientists can gain a deeper understanding of the specific chemical pathways and reaction mechanisms that govern the production and destruction of CO in the atmosphere. researchgate.netannualreviews.org These insights are crucial for refining atmospheric chemistry models and improving our predictions of air quality and climate change.

Biogeochemical Cycle Tracing Beyond Human Physiology

The application of Carbon Monoxide-¹⁷O extends beyond atmospheric studies to tracing biogeochemical cycles in terrestrial and aquatic environments. wikipedia.orgwcrp-climate.org The unique isotopic signature of ¹⁷O can serve as a tracer to elucidate the complex interactions and transformations of carbon and oxygen in these systems. frontiersin.org

Soil Microbial Processes and CO Production/Consumption in Terrestrial Systems

Soils are a significant component of the global carbon cycle, acting as both sources and sinks of carbon monoxide. frontiersin.orgresearchgate.net Microbial communities in the soil play a crucial role in the production and consumption of CO. mdpi.comcopernicus.orgoup.com The use of ¹⁷O-labeled CO can help to unravel the intricate microbial pathways involved in these processes. By introducing CO with a known ¹⁷O signature into a soil system, researchers can track its fate and determine the rates of microbial uptake and production.

This isotopic tracing technique can provide valuable information on how different environmental factors, such as soil moisture, temperature, and nutrient availability, affect microbial CO metabolism. mdpi.comcopernicus.org Understanding these relationships is essential for accurately modeling the role of soils in the global CO budget and for assessing the impact of land-use change and climate change on these microbial processes. wcrp-climate.orgglobalchange.gov

Aquatic System Studies of Carbon Cycling and Oxygen Exchange

In aquatic ecosystems, such as lakes, rivers, and oceans, carbon monoxide is involved in a variety of biogeochemical processes. pnas.orgcopernicus.org The exchange of gases between the water and the atmosphere, including CO, is a key component of the carbon cycle in these systems. scirp.org The isotopic composition of CO, including its ¹⁷O signature, can be used to study the dynamics of this gas exchange. uchicago.edu

By measuring the Δ¹⁷O of CO in both the water and the overlying atmosphere, scientists can gain insights into the rates and mechanisms of air-water gas exchange. scirp.org This information is critical for understanding the role of aquatic systems as sources or sinks of atmospheric CO. Furthermore, ¹⁷O tracing can be employed to investigate the in-situ production and consumption of CO within the water column, which can be linked to photochemical and microbial activities. copernicus.org These studies contribute to a more comprehensive understanding of carbon and oxygen cycling in aquatic environments. pnas.org

Advanced Materials Characterization and Surface Science

Carbon Monoxide-¹⁷O is a valuable tool in the field of materials science, particularly for the characterization of material surfaces and the study of surface phenomena. uky.eduup.ac.za The isotopic labeling of CO allows for sensitive and specific detection in various analytical techniques.

The adsorption of carbon monoxide on the surfaces of catalysts, semiconductors, and other advanced materials is a fundamental process in many industrial and technological applications. teiee.netresearchgate.net By using ¹⁷O-labeled CO, researchers can employ techniques such as temperature-programmed desorption (TPD) and isotope exchange experiments to probe the nature of the adsorption sites and the strength of the adsorbate-surface interaction. researchgate.net

Furthermore, spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be enhanced by the use of ¹⁷O-labeled CO. The shift in vibrational or resonance frequencies upon isotopic substitution provides detailed information about the local chemical environment of the adsorbed CO molecule, including its bonding geometry and electronic structure. This knowledge is crucial for designing and optimizing materials with specific catalytic or sensing properties. For instance, understanding how CO binds to a catalyst surface can help in developing more efficient catalysts for CO oxidation or conversion to other valuable chemicals. teiee.netresearchgate.net The use of isotopically labeled molecules like Carbon Monoxide-¹⁷O is also pertinent in the characterization of carbon materials for applications such as hydrogen storage. mdpi.com

Probing Adsorption Sites and Reactivity on Material Surfaces using 17O-CO

The use of carbon monoxide isotopically labeled with oxygen-17 (¹⁷O-CO) is a powerful technique in surface science and catalysis research. As a probe molecule, CO adsorbs onto material surfaces, and its bonding characteristics, which are sensitive to the local environment, can be analyzed to reveal detailed information about the nature of active sites. The adsorption of CO molecules on metal surfaces typically weakens the bond between the carbon and oxygen atoms. acs.orgnih.gov This perturbation results in a measurable shift in the molecule's vibrational frequency, which can be precisely detected using methods like Fourier transform infrared reflection-absorption spectroscopy (FT-IRRAS). acs.orgnih.gov The magnitude of this frequency shift provides a fingerprint for the chemical environment and the specific type of adsorption site. acs.org

CO can adsorb onto metal surfaces in several configurations, primarily categorized as on-top (a single metal atom), bridge (spanning two metal atoms), and hollow (in a multi-atom depression) sites. acs.orgnih.govresearchgate.net Each of these sites imparts a distinct electronic influence on the CO molecule, leading to unique vibrational frequencies. For instance, the vibrational frequency for CO on an on-top site is generally higher than that for a bridge site, which in turn is higher than for a hollow site. acs.org

Research on palladium/platinum (Pd/Pt) alloy nanoparticles, which are crucial in automotive emission control, utilizes CO as a probe to identify surface active sites. acs.orgnih.gov Studies on ceria-based catalysts, important for CO oxidation and the water-gas shift reaction, have also employed CO adsorption to distinguish between different surface species. rsc.orgresearchgate.net In experiments on ceria-copper oxide systems (CeOₓ/Cu(111)), infrared reflection absorption spectroscopy (IRRAS) was used to identify CO adsorption sites. rsc.orgresearchgate.net Under ultra-high vacuum conditions at low temperatures, CO was found to adsorb on copper sites. However, at higher CO pressures, a distinct infrared peak emerged, indicating adsorption on Ce³⁺ cations. rsc.orgresearchgate.net This finding is critical for understanding the reaction mechanisms on these complex catalysts.

The combination of ¹⁷O labeling with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers even deeper insight. ¹⁷O is an NMR-active nucleus, and its signal is highly sensitive to the local electronic structure. By using ¹⁷O-CO, researchers can directly probe the oxygen environment within the adsorbed molecule, complementing data from vibrational spectroscopy to build a more complete picture of surface bonding and reactivity.

Table 1: Research Findings on CO Adsorption Sites

Catalyst SystemTechnique(s)Adsorption Site(s) IdentifiedKey Findings & Vibrational Frequencies (cm⁻¹)
Pd/Pt Nanoparticles on α-Al₂O₃FT-IRRAS, DFTOn-top, Bridge, HollowDifferent wavenumbers distinguish between Pd and Pt adsorption sites; coverage affects adsorption configuration. acs.orgnih.gov
CeOₓ/Cu(111)IRRAS, XPS, DFTCu sites, Ce³⁺ sitesCO adsorbs on Cu sites in UHV. At elevated pressures, adsorption on Ce³⁺ is observed with a distinct IR peak at 2162 cm⁻¹. rsc.orgresearchgate.net
CuOₓ/Cu(111)IRRAS, XPS, DFTVarious Cu oxide sitesAdsorbed CO on well-ordered Cu₂O/Cu(111) shows peaks at 2097–2098 cm⁻¹, while disordered CuOₓ gives peaks at 2101–2111 cm⁻¹. rsc.org
Ni(111) and Ni(100)HREELSAtop, Bridge, HollowIn co-adsorption systems with oxygen or nitrogen, CO molecules shift their preferential adsorption sites, altering surface reactivity. researchgate.net

Isotopic Labeling for Diffusion and Interfacial Studies in Functional Materials

Isotopic labeling with stable isotopes like oxygen-17 provides a non-destructive method to trace atomic movement and probe interfaces within solid materials. While the low natural abundance of ¹⁷O (0.04%) necessitates isotopic enrichment, the insights gained are invaluable for understanding diffusion, reaction kinetics, and interfacial phenomena in functional materials such as oxides used in ceramics and electronics. acs.orglancs.ac.ukresearchgate.net

One effective method for ¹⁷O enrichment is mechanochemistry, where mechanical force (e.g., ball milling) is used to facilitate isotopic exchange between a target oxide and an ¹⁷O-enriched source, often H₂¹⁷O. acs.orglancs.ac.ukresearchgate.net This technique has been successfully applied to a range of important p-block and d-block oxides, including silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). acs.orglancs.ac.uk High-resolution solid-state ¹⁷O NMR analysis of these labeled materials reveals that the enrichment is not confined to the surface; ¹⁷O atoms are incorporated into the bulk of the oxide particles. acs.orglancs.ac.ukresearchgate.net This allows for the study of both surface reactivity and internal atomic transport.

In the context of carbon monoxide, studies have utilized isotopic tracers to investigate the interaction between CO and oxide materials at high temperatures. For example, the oxygen exchange mechanisms between thermal silicon oxide (SiO₂) films and carbon monoxide were studied using ¹⁸O as a tracer (¹³C¹⁸O gas) at 1100 °C. researchgate.net By analyzing the ¹⁸O concentration depth profiles using nuclear reaction analysis, researchers identified two distinct processes for oxygen exchange. researchgate.net Such experiments are crucial for understanding the stability and degradation of dielectric layers in semiconductor devices when exposed to carbon-containing environments during processing.

The ability to track isotopic movement across interfaces is particularly powerful. By creating layered structures with ¹⁷O-enriched and non-enriched oxides and analyzing them with techniques like solid-state NMR, scientists can observe atomic-level reactions and diffusion at the boundary between different materials. researchgate.net This provides fundamental knowledge for designing more stable and efficient functional materials, from fuel cell components to advanced electronic ceramics.

Table 2: Isotopic Labeling Studies in Functional Materials

Material(s) StudiedIsotopic Labeling MethodAnalytical Technique(s)Key Findings
SiO₂, Al₂O₃, TiO₂, ZrO₂Mechanochemistry (Ball Milling with H₂¹⁷O)Solid-State ¹⁷O NMR, XRDDemonstrated efficient, low-cost ¹⁷O enrichment. Revealed that ¹⁷O is incorporated into both the surface and the bulk of the oxide nanoparticles. acs.orglancs.ac.ukresearchgate.net
Thermal SiO₂Gas-phase exchange with ¹³C¹⁸O at 1100°CNuclear Reaction AnalysisIdentified two distinct mechanisms for oxygen exchange between CO and the silica network and determined the CO diffusion coefficient. researchgate.net
Noble Metal Oxides (RuO₂, PdO, Rh₂O₃, IrO₂)High-temperature gas-phase exchange with ¹⁷O₂Solid-State ¹⁷O NMR, XRD, DFTDetermined optimal labeling temperatures and identified characteristic ¹⁷O NMR signals for different oxygen environments in the oxide structures. acs.org
Various s-, p-, and d-block oxidesMechanochemistrySolid-State ¹⁷O NMRShowed that NMR can be used to study reactivity at interfaces between different oxide particles during milling, even when XRD is uninformative. researchgate.net

Emerging Research Directions and Future Perspectives for Carbon Monoxide 17o Studies

Novel Applications in Advanced Analytical Techniques Utilizing ¹⁷O-CO

Carbon Monoxide-¹⁷O is increasingly being utilized in sophisticated analytical techniques to provide unique insights into molecular structure and function. The development of new and improved methods allows for more precise and sensitive measurements, expanding the scope of research possibilities.

One of the most significant areas of advancement is in Nuclear Magnetic Resonance (NMR) spectroscopy . researchgate.netmdpi.com Due to the low natural abundance of ¹⁷O (0.04%), isotopic enrichment is crucial for successful NMR experiments. chemrxiv.org Recent progress in labeling procedures has made ¹⁷O-enriched samples more accessible, paving the way for high-resolution solid-state and solution-state ¹⁷O NMR studies. chemrxiv.orgnih.gov These techniques are particularly powerful for investigating the local environment of oxygen atoms in complex molecules. mdpi.com For instance, ¹⁷O NMR can directly probe the physicochemical properties of oxygen in proteins and other biomolecules, offering detailed information about hydrogen bonding, a critical factor in protein structure and function. mdpi.com

Another promising analytical avenue is the use of ¹⁷O-CO in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) . This combination allows for the highly accurate and specific quantification of carbon monoxide in various samples. For example, a method involving an airtight gas syringe coupled with GC-MS has been identified as a more reliable alternative to traditional methods for measuring total blood carbon monoxide, which is crucial in both clinical and forensic toxicology. curml.ch

Furthermore, the unique spectroscopic properties of ¹⁷O-CO are being explored in other advanced techniques. Infrared (IR) spectroscopy , for example, benefits from the isotopic shift induced by the ¹⁷O atom, which can help in assigning vibrational modes and understanding intermolecular interactions. rsc.org The development of techniques like Tunable Diode Laser Spectroscopy (TDLS) and Photoacoustic Spectroscopy (PAS) offers high sensitivity and real-time monitoring capabilities for CO, which can be further enhanced by the specificity of ¹⁷O labeling. rsc.org

Table 1: Advanced Analytical Techniques Utilizing ¹⁷O-CO
TechniqueApplication of ¹⁷O-COKey Research Findings
Nuclear Magnetic Resonance (NMR) SpectroscopyProbing local oxygen environments and hydrogen bonding in biomolecules. mdpi.comacs.orgProvides detailed structural and functional information on proteins and enzymes. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)Accurate quantification of total blood CO. curml.chOffers a more specific and less error-prone biomarker for CO exposure. curml.ch
Infrared (IR) SpectroscopyIsotopic shifts aid in vibrational mode assignment and studying intermolecular interactions. rsc.orgEnhanced understanding of molecular dynamics and bonding.
Tunable Diode Laser Spectroscopy (TDLS)High-sensitivity, real-time monitoring of ¹⁷O-CO. rsc.orgImproved detection limits and specificity for CO analysis. rsc.org

Integration with Multi-Isotopic Labeling Strategies for Complex Systems

The power of ¹⁷O-CO as a research tool is significantly amplified when used in combination with other stable isotopes in what are known as multi-isotopic labeling strategies. This approach allows for the simultaneous tracking of different atoms within a molecule or a complex system, providing a more complete picture of the processes under investigation.

In the realm of protein NMR spectroscopy , ¹⁷O is often used alongside more common isotopes like ¹H, ¹³C, and ¹⁵N. nih.gov While uniform labeling with ¹³C and ¹⁵N is standard practice, the selective incorporation of ¹⁷O at specific sites offers complementary information. nih.gov For example, heteronuclear correlation experiments between ¹⁷O and other nuclei can reveal through-space and through-bond connectivities, helping to elucidate the three-dimensional structure of proteins and their complexes. mdpi.com

Multi-isotopic labeling is also invaluable in studying reaction mechanisms . By labeling different reactants with different isotopes, chemists can trace the path of each atom throughout a chemical transformation. For instance, in studies of CO oxidation, labeling the carbon monoxide with ¹⁷O and the oxygen source with ¹⁸O can help to distinguish between different reaction pathways and identify the source of the oxygen atom in the final carbon dioxide product.

In environmental and atmospheric chemistry , the analysis of multiple isotopes in molecules like carbon monoxide can provide crucial information about their sources and sinks. researchgate.netcopernicus.org The isotopic signatures of CO, including the relative abundances of ¹³C, ¹⁷O, and ¹⁸O, can vary depending on the formation process (e.g., combustion vs. atmospheric oxidation of volatile organic compounds). copernicus.org By measuring these isotopic ratios, scientists can better constrain the global CO budget and understand its impact on air quality and climate. copernicus.orgcopernicus.org

Advancements in In Situ and Operando Spectroscopic Studies with ¹⁷O-CO

In situ and operando spectroscopy are powerful techniques that allow researchers to study materials and chemical reactions under real-world operating conditions. The use of ¹⁷O-CO in these studies provides a unique window into the dynamic processes occurring at the molecular level.

In the field of heterogeneous catalysis , operando infrared spectroscopy with ¹⁷O-CO is used to probe the nature of surface intermediates and identify active sites on catalysts. nih.govmdpi.com For example, in the study of CO oxidation on palladium/ceria catalysts, transient operando IR spectroscopy helped to reveal that different palladium species are active at different temperatures. nih.gov The isotopic label allows for the unambiguous identification of CO-related species on the catalyst surface, distinguishing them from other oxygen-containing molecules in the system.

X-ray Absorption Spectroscopy (XAS) is another technique that benefits from the use of isotopic labels in operando studies. acs.organnualreviews.org XAS is element-specific and can provide information about the electronic and geometric structure of a catalyst. acs.organnualreviews.org When combined with ¹⁷O-CO, it can be used to track changes in the oxidation state and coordination environment of the metal center as it interacts with the carbon monoxide. This information is crucial for understanding the mechanism of catalytic reactions and for designing more efficient catalysts.

The development of specialized reaction cells and sample environments has been key to the advancement of in situ and operando studies. annualreviews.org These innovations allow for the collection of high-quality spectroscopic data under a wide range of temperatures and pressures, mimicking the conditions of industrial processes. The insights gained from these studies are essential for bridging the gap between fundamental surface science and practical applications in catalysis.

Computational Chemistry’s Growing Role in Predicting and Interpreting ¹⁷O-CO Behavior

Computational chemistry has become an indispensable tool for complementing experimental studies of ¹⁷O-CO. Theoretical calculations can be used to predict the spectroscopic properties of ¹⁷O-labeled molecules, interpret complex experimental data, and explore reaction mechanisms at a level of detail that is often inaccessible to experiments alone.

Density Functional Theory (DFT) is a widely used computational method for predicting a variety of molecular properties, including NMR chemical shifts and nuclear quadrupole coupling constants. unimelb.edu.auacs.org For ¹⁷O-CO, DFT calculations can help to assign the peaks in an experimental NMR spectrum and to understand how factors like hydrogen bonding and local geometry affect the observed chemical shifts. cam.ac.ukchemrxiv.org This is particularly important for studying large and complex systems like proteins, where experimental spectra can be difficult to interpret without theoretical guidance. mdpi.com

Computational methods are also used to simulate the dynamics of molecules and chemical reactions. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a protein or to track the trajectory of a reaction involving ¹⁷O-CO. aip.org By combining MD simulations with quantum chemical calculations, researchers can predict how the spectroscopic properties of ¹⁷O-CO change over time, providing a more complete understanding of the system's behavior. acs.org

The synergy between computational and experimental approaches is a powerful paradigm in modern chemistry. researchgate.net Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine theoretical models. mdpi.com This iterative process of prediction and verification is accelerating the pace of discovery in fields ranging from materials science to drug design, with ¹⁷O-CO playing an increasingly important role as a sensitive probe of molecular structure and function.

Table 2: Chemical Compounds Mentioned
Compound NameChemical Formula
Carbon Monoxide-¹⁷OC¹⁷O
Carbon MonoxideCO
Carbon DioxideCO₂
PalladiumPd
CeriaCeO₂

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing isotopically labeled C¹⁷O in laboratory settings?

  • Synthesis of C¹⁷O requires precise isotopic enrichment techniques. For example, oxygen-17 (¹⁷O) can be introduced via controlled reactions using ¹⁷O₂ gas under inert conditions. Protocols such as those outlined in Isodat Acquisition software ("carb17O.seq") involve sequential conditioning steps (e.g., discarding initial "conditioner" analyses to stabilize isotopic measurements) . Researchers must validate isotopic purity using mass spectrometry, ensuring minimal cross-contamination from natural abundance isotopes (¹⁶O, ¹⁸O).

Q. How can researchers ensure reproducibility in C¹⁷O characterization studies?

  • Reproducibility hinges on documenting experimental parameters such as temperature, pressure, and reaction time. For example, NIST thermochemical data for CO reactions (e.g., bond dissociation energies, enthalpy changes) provide benchmarks for validating experimental setups . Consistent use of calibration standards (e.g., certified ¹⁷O reference materials) and adherence to protocols like those in the Beilstein Journal of Organic Chemistry (e.g., detailed supplemental methods for compound preparation) are critical .

Q. What strategies are recommended for validating C¹⁷O emission data in environmental studies?

  • Data validation should integrate multi-source datasets, such as interpolation of TALK and TCO₂ values from mixed-layer depth measurements, as described in Oak Ridge National Laboratory’s guidelines . Cross-referencing field measurements with controlled lab experiments (e.g., gas chromatography coupled with isotopic ratio mass spectrometry) helps identify biases in sampling or instrumentation .

Advanced Research Questions

Q. How do isotopic effects of ¹⁷O influence the kinetic and thermodynamic behavior of CO in catalytic systems?

  • The nuclear spin and mass of ¹⁷O alter reaction pathways, particularly in metal-catalyzed CO oxidation. Advanced techniques like time-resolved Fourier-transform infrared spectroscopy (FTIR) can track isotopic substitution effects on adsorption/desorption kinetics . Computational models (e.g., density functional theory) should account for isotopic mass differences in transition-state calculations to reconcile experimental vs. theoretical rate discrepancies .

Q. What methodologies address contradictions in C¹⁷O isotopic abundance measurements across studies?

  • Contradictions often arise from calibration inconsistencies or instrumental drift. A systematic approach includes:

  • Inter-laboratory comparisons using shared reference materials.
  • Error propagation analysis for uncertainty quantification (e.g., Monte Carlo simulations).
  • Meta-analysis frameworks that weight datasets by methodological rigor (e.g., adherence to AP-42 emission factor guidelines) .

Q. How can computational models be optimized to predict C¹⁷O behavior in complex atmospheric systems?

  • Models should integrate high-resolution isotopic data (e.g., from NDACC or TCCON networks) and machine learning algorithms to resolve non-linear interactions between CO and ozone precursors . Sensitivity analysis tools (e.g., Morris method) can identify dominant variables (e.g., temperature, UV flux) affecting isotopic fractionation during tropospheric transport .

Data Handling & Ethical Considerations

Q. What are best practices for managing and sharing C¹⁷O research data to comply with open science standards?

  • Follow the Charité BIH QUEST Center’s guidance:

  • De-identification : Remove metadata linking isotopic data to specific geolocations or proprietary methods.
  • Consent clauses : Include explicit terms in ethics approvals for data reuse (e.g., machine learning applications) .
  • Repositories : Use certified platforms like the European Open Science Cloud for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

Q. How should researchers design experiments to balance granularity and scalability in C¹⁷O studies?

  • Adopt a modular experimental design:

  • Pilot studies : Focus on high-precision isotopic measurements (e.g., cavity ring-down spectroscopy) to establish baseline parameters.
  • Scalable protocols : Use automated sample preparation systems (e.g., robotic liquid handlers) to replicate conditions across large datasets .

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